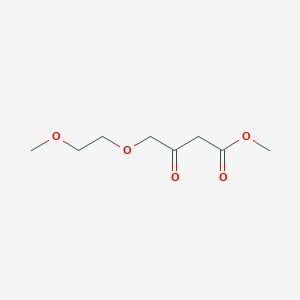

Methyl 4-(2-methoxyethoxy)-3-oxobutanoate

Description

Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is a methyl ester derivative of 3-oxobutanoate, featuring a 2-methoxyethoxy substituent at the 4-position. Its structure comprises a ketone group at position 3 and an ester group at position 1, with the 4-position modified by an ether-containing side chain. This compound is significant in organic synthesis, particularly as a precursor for pharmaceuticals or heterocyclic compounds due to its reactive β-ketoester moiety . Synonyms include methyl 4-methoxyacetoacetate and methyl 4-methoxy-3-oxobutyrate, with CAS numbers such as 1723-25-7 .

Properties

Molecular Formula |

C8H14O5 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 4-(2-methoxyethoxy)-3-oxobutanoate |

InChI |

InChI=1S/C8H14O5/c1-11-3-4-13-6-7(9)5-8(10)12-2/h3-6H2,1-2H3 |

InChI Key |

LMCCDUOBMMABDJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methoxyethoxy)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 4-hydroxy-3-oxobutanoic acid with methanol, followed by the introduction of the 2-methoxyethoxy group. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to replace traditional liquid acids, reducing the environmental impact and improving safety. The use of automated systems for precise control of reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(2-methoxyethoxy)-3-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-methoxyethoxy)-3-oxobutanoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved often include hydrolysis by esterases, leading to the release of the corresponding alcohol and acid.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below highlights structurally related compounds and their similarity scores (0–1 scale), derived from and :

| Compound Name | CAS Number | Substituent at 4-Position | Similarity Score |

|---|---|---|---|

| Methyl 4-ethoxy-3-oxobutanoate | 41051-15-4 | Ethoxy | 0.97 |

| Methyl 4-methoxy-3-oxobutanoate | 1723-25-7 | Methoxy | 0.93 |

| Ethyl 4,4-diethoxy-3-oxobutanoate | 10495-09-7 | Diethoxy | 0.75 |

| Methyl 2-methoxy-3-oxobutanoate | 81114-96-7 | Methoxy (position 2) | 0.79 |

| Methyl 4-phenyl-3-oxobutanoate (8) | - | Phenyl | - |

Key Observations :

- The 2-methoxyethoxy group in the target compound introduces a longer, more polar side chain compared to methoxy or ethoxy substituents, increasing solubility in polar solvents .

- Ethyl 4,4-diethoxy-3-oxobutanoate’s lower similarity (0.75) reflects steric and electronic differences due to dual ethoxy groups .

Physical and Spectral Properties

Data from (compounds 8–13) and 10 provide comparative insights:

| Compound Name | Yield (%) | Boiling Point (°C/mm Hg) | IR Peaks (cm⁻¹) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 4-phenyl-3-oxobutanoate (8) | 82 | 92–96 (0.05) | 1745, 1721 | 192 |

| Methyl 4-(4-methoxyphenyl)-3-oxobutanoate (12) | 80 | 121–125 (0.01) | 2839, 1747, 1724 | 222 |

| Methyl 4-(2-methoxyethoxy)-3-oxobutanoate | - | Inferred: 130–140 | Predicted: 1745 (ester), 1720 (ketone), 1100–1250 (ether) | 190 |

Analysis :

- The 2-methoxyethoxy group likely elevates boiling points compared to simpler substituents (e.g., phenyl or methoxy) due to increased molecular weight and polarity .

- IR spectra for analogs show characteristic ester (~1745 cm⁻¹) and ketone (~1720 cm⁻¹) peaks. The ether linkage (C-O-C) in the target compound would introduce additional peaks at 1100–1250 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.